molecular formula C10H11N3O B566116 N'-Nitrosoanatabine CAS No. 1426174-82-4

N'-Nitrosoanatabine

Cat. No.: B566116
CAS No.: 1426174-82-4
M. Wt: 193.242
InChI Key: ZJOFAFWTOKDIFH-IOADRVQPSA-N
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Description

1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is an organic compound with the molecular formula C10H11N3O. It is a nitrosamine derivative of bipyridine, characterized by the presence of a nitroso group attached to the nitrogen atom in the tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydropyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: While specific industrial production methods for 1,2,3,6-tetrahydro-1-nitroso-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydro-1-nitroso-2,3’-bipyridine involves its interaction with biological molecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction can result in mutagenic and carcinogenic effects. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which catalyze its metabolic activation .

Comparison with Similar Compounds

Uniqueness: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is unique due to its specific nitrosamine structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its relevance in toxicological studies make it a compound of significant interest .

Properties

IUPAC Name

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221442
Record name N'-Nitrosoanatabine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71267-22-6
Record name N-Nitrosoanatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71267-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosoanatabine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Nitrosoanatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71267-22-6
Source European Chemicals Agency (ECHA)
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Record name N'-NITROSOANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU
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